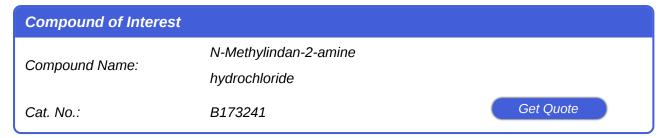


## N-Methylindan-2-amine hydrochloride solubility in different solvents

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An In-depth Technical Guide to the Solubility of N-Methylindan-2-amine Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. **N-Methylindan-2-amine hydrochloride**, a synthetic intermediate and research chemical, presents a unique profile that necessitates a thorough understanding of its behavior in various solvent systems. This guide provides a detailed overview of its solubility, experimental protocols for its determination, and a conceptual framework for its potential biological interactions.

## **Core Solubility Profile**

**N-Methylindan-2-amine hydrochloride** (CAS: 10408-85-2) is a white to off-white crystalline solid.[1] Its solubility is a key parameter for its use in synthesis and biological assays. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[2]

## **Quantitative Solubility Data**

The following table summarizes the known quantitative solubility data for **N-Methylindan-2-amine hydrochloride** in several common laboratory solvents.



Solvent	Solubility (mg/mL)
DMF (Dimethylformamide)	25
DMSO (Dimethyl sulfoxide)	20
PBS (Phosphate-Buffered Saline, pH 7.2)	10
Ethanol	3
Methanol	1
Data sourced from ChemicalBook.[1]	

Qualitative descriptions indicate it is easily soluble in water and alcohol solvents and slightly soluble in ether solvents.[3]

## **Experimental Protocols for Solubility Determination**

Accurate and reproducible solubility data is contingent on standardized experimental protocols. The following methodologies outline a general approach for determining the solubility of **N-Methylindan-2-amine hydrochloride**.

## Method 1: Shake-Flask Method (Equilibrium Solubility)

This widely used method determines the thermodynamic equilibrium solubility of a compound.

#### Materials:

- N-Methylindan-2-amine hydrochloride
- Selected solvents (e.g., Water, PBS, Ethanol, DMSO)
- · Scintillation vials or glass test tubes
- Orbital shaker or vortex mixer
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification



#### Procedure:

- Preparation: Add an excess amount of N-Methylindan-2-amine hydrochloride to a vial containing a known volume of the solvent. The goal is to create a saturated solution with undissolved solid remaining.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid
  particles are transferred. Dilute the aliquot with a suitable solvent and quantify the
  concentration of the dissolved compound using a calibrated analytical method like HPLC or
  UV-Vis spectrophotometry.

## **Method 2: Kinetic Solubility Determination**

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

#### Materials:

- N-Methylindan-2-amine hydrochloride dissolved in DMSO (e.g., 10 mM stock)
- Agueous buffer (e.g., PBS pH 7.4)
- 96-well microplates
- Plate reader (nephelometry or turbidimetry)

#### Procedure:

 Stock Solution Preparation: Prepare a concentrated stock solution of N-Methylindan-2amine hydrochloride in DMSO.



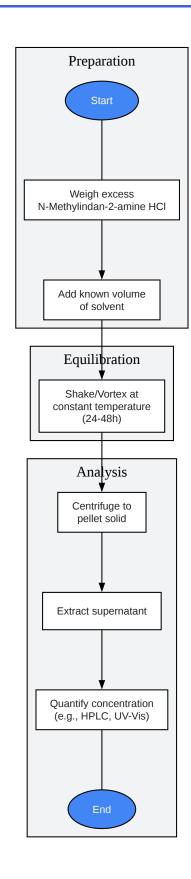




- Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate at various concentrations.
- Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The solubility is determined by detecting the lowest concentration at which a precipitate forms, typically measured by light scattering using a nephelometer or plate reader.

The following diagram illustrates a general workflow for determining compound solubility.





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Caption: Workflow for Equilibrium Solubility Determination.



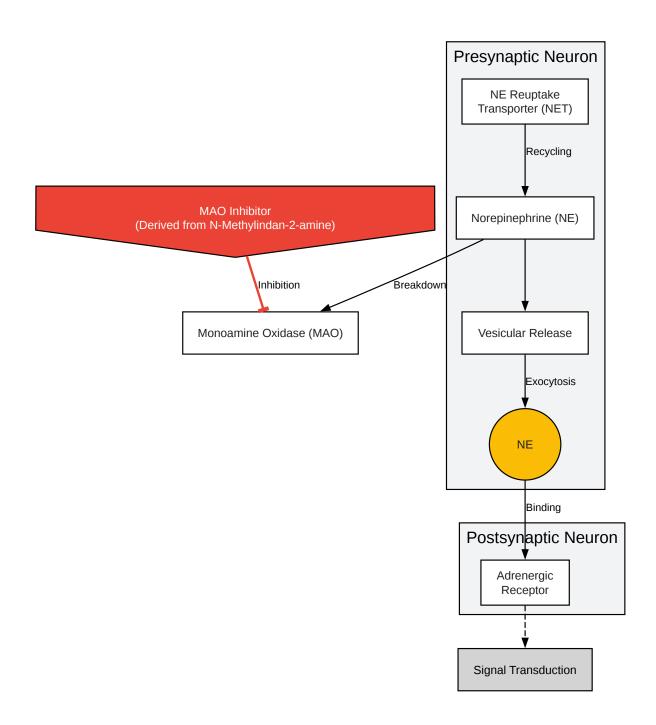
# Biological Context and Potential Signaling Pathways

N-Methylindan-2-amine is an intermediate used in the synthesis of N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase (MAO) inhibitor.[1][4] MAO inhibitors are crucial in neuropharmacology for treating depression and neurodegenerative diseases by preventing the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

Additionally, **N-Methylindan-2-amine hydrochloride** itself has been studied for its effects on central noradrenergic mechanisms.[5] This suggests potential interactions with adrenergic receptors or transporters.

The diagram below conceptualizes the role of an MAO inhibitor, the type of molecule synthesized from N-Methylindan-2-amine.





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Caption: Inhibition of Monoamine Oxidase (MAO).



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